molecular formula C10H13IO4 B8450134 2-Iodo-1,3-bis(methoxymethoxy)benzene

2-Iodo-1,3-bis(methoxymethoxy)benzene

Cat. No.: B8450134
M. Wt: 324.11 g/mol
InChI Key: VHRGFEQCVFPKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-1,3-bis(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C10H13IO4 and its molecular weight is 324.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13IO4

Molecular Weight

324.11 g/mol

IUPAC Name

2-iodo-1,3-bis(methoxymethoxy)benzene

InChI

InChI=1S/C10H13IO4/c1-12-6-14-8-4-3-5-9(10(8)11)15-7-13-2/h3-5H,6-7H2,1-2H3

InChI Key

VHRGFEQCVFPKAR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)OCOC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexanes, 0.22 mL, 0.56 mmol) was added to a solution of 12 (100 mg, 0.50 mmol) in anhydrous THF (790 μL) at 0° C. After 5 minutes, iodine (141 mg, 0.56 mmol) in anhydrous THF (320 mL) was added. After two hours at room temperature, the reaction was quenched via dropwise addition of MeOH and the solvent was concentrated. Water (5 mL) was added and the solution was extracted with EtOAc (3×10 mL). Combined organics were washed with saturated aqueous Na2S2O3, saturated aqueous NaCl, dried (Na2SO4), filtered, and concentrated to afford 15 as a brown oil (129 mg, 79%): 1H NMR (CDCl3, 100 MHz) 7.25-7.18 (m, 1H), 6.79-6.71 (m, 2H), 5.27 (s, 2H), 5.18 (s, 2H), 3.54 (s, 3H), 3.50 (s, 3H); IR (film) νmax 2953, 2924, 2853, 1458, 1377 cm−1.
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
790 μL
Type
solvent
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Yield
79%

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